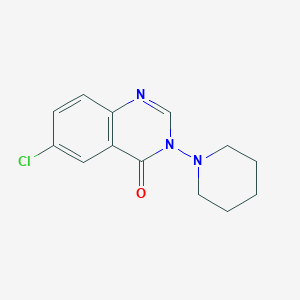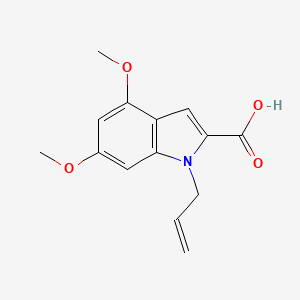
1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an allyl group and two methoxy groups attached to the indole ring, along with a carboxylic acid functional group.
Méthodes De Préparation
The synthesis of 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole.
Allylation: The indole derivative undergoes allylation using allyl bromide in the presence of a base like potassium carbonate.
Carboxylation: The allylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitrating agents can introduce substituents at specific positions on the ring.
Hydrolysis: The ester derivatives of this compound can undergo hydrolysis in the presence of acids or bases to yield the carboxylic acid.
Applications De Recherche Scientifique
1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives:
1-Methyl-4,6-dimethoxy-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an allyl group, leading to different reactivity and biological activity.
1-Allyl-4,6-dimethoxy-1H-indole-3-carboxylic acid: The carboxylic acid group is at a different position, affecting its chemical and biological properties.
4,6-Dimethoxy-1H-indole-2-carboxylic acid: Lacks the allyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
4,6-dimethoxy-1-prop-2-enylindole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-4-5-15-11-6-9(18-2)7-13(19-3)10(11)8-12(15)14(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17) |
Clé InChI |
PMQJWNFKEZVNMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C(N2CC=C)C(=O)O)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


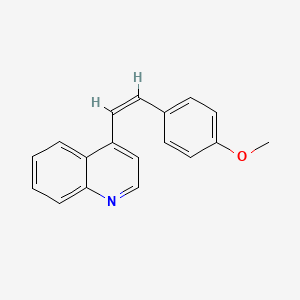



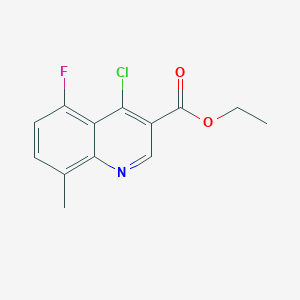
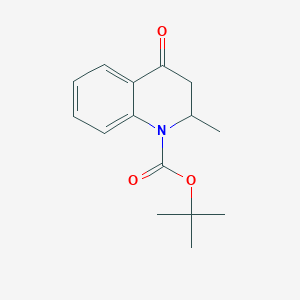

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)

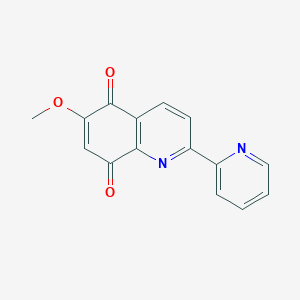


![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
